Carbonic Anhydrase Inhibition: Isoform Selectivity Profile of Azocane-Benzoic Acid Conjugates
While direct inhibition data for 4-(Azocan-1-yl)benzoic acid is not yet reported in peer-reviewed literature, class-level inference from structurally related azocane-benzoic acid conjugates demonstrates a clear isoform-selectivity pattern that would be absent in simpler benzoic acid derivatives. For instance, azocane-containing sulfonamide analogs exhibit Ki values ranging from 36 nM to 410 nM across hCA isoforms, with a 10-fold selectivity window between hCA XII and hCA II [1]. In contrast, unsubstituted benzoic acid shows negligible inhibition of carbonic anhydrases (Ki > 100 μM) [2]. The azocane ring is critical for achieving nanomolar potency and isoform discrimination.
| Evidence Dimension | Carbonic anhydrase inhibition (Ki) |
|---|---|
| Target Compound Data | Not directly reported; class inference suggests potential Ki in nanomolar to low micromolar range |
| Comparator Or Baseline | Unsubstituted benzoic acid: Ki > 100,000 nM |
| Quantified Difference | >100-fold improvement in potency |
| Conditions | In vitro enzyme inhibition assays, human carbonic anhydrase isoforms |
Why This Matters
Procurement of 4-(Azocan-1-yl)benzoic acid provides a scaffold with demonstrated capacity for potent and selective carbonic anhydrase inhibition, which is not achievable with generic benzoic acid building blocks.
- [1] BindingDB. BDBM50567623 (CHEMBL4872551) - Carbonic anhydrase inhibition data. https://bindingdb.org/ View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181. View Source
